molecular formula C12H13N2P B12907403 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile CAS No. 23848-09-1

4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile

Cat. No.: B12907403
CAS No.: 23848-09-1
M. Wt: 216.22 g/mol
InChI Key: ITLIZVVJVNRIIR-UHFFFAOYSA-N
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Description

4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydrophosphinine ring, which is a phosphorus-containing heterocycle, making it an interesting subject for research in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile typically involves the reaction of phenylphosphine with suitable nitrile compounds under controlled conditions. One common method includes the following steps:

    Starting Materials: Phenylphosphine and a nitrile compound.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used.

    Catalysts: Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling phosphorus-containing compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group and the phenyl ring can participate in substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, catalysts like palladium or platinum.

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products:

    Oxidation: Phosphine oxides or phosphonates.

    Reduction: Reduced forms of the compound, such as phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.

    Biological Probes: Can be used in the development of probes for studying biological processes involving phosphorus.

Industry:

    Polymers: Use in the synthesis of phosphorus-containing polymers with special properties.

Mechanism of Action

The mechanism by which 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Similar Compounds:

    1-Phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile: Lacks the amino group, which may affect its reactivity and applications.

    4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

Uniqueness: this compound is unique due to the presence of both an amino group and a carbonitrile group on the tetrahydrophosphinine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

23848-09-1

Molecular Formula

C12H13N2P

Molecular Weight

216.22 g/mol

IUPAC Name

4-amino-1-phenyl-3,6-dihydro-2H-phosphinine-5-carbonitrile

InChI

InChI=1S/C12H13N2P/c13-8-10-9-15(7-6-12(10)14)11-4-2-1-3-5-11/h1-5H,6-7,9,14H2

InChI Key

ITLIZVVJVNRIIR-UHFFFAOYSA-N

Canonical SMILES

C1CP(CC(=C1N)C#N)C2=CC=CC=C2

Origin of Product

United States

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